
(1-Cyclohexylideneethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylideneethyl)benzene is an organic compound that features a benzene ring substituted with a cyclohexylideneethyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylideneethyl)benzene typically involves the alkylation of benzene with a cyclohexylideneethyl halide under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbocation intermediate, which then reacts with the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the cyclohexylidene group to a cyclohexyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Cyclohexylideneacetic acid, cyclohexylideneacetone.
Reduction: (1-Cyclohexylethyl)benzene.
Substitution: Nitro-(1-Cyclohexylideneethyl)benzene, sulfo-(1-Cyclohexylideneethyl)benzene, chloro-(1-Cyclohexylideneethyl)benzene.
Aplicaciones Científicas De Investigación
(1-Cyclohexylideneethyl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Cyclohexylideneethyl)benzene involves its interaction with molecular targets through its aromatic ring and cyclohexylideneethyl group. The benzene ring can participate in π-π stacking interactions, while the cyclohexylideneethyl group can engage in hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparación Con Compuestos Similares
Cyclohexylbenzene: Similar structure but lacks the ethylidene group.
Ethylbenzene: Contains an ethyl group instead of a cyclohexylidene group.
Cyclohexylideneacetone: Similar cyclohexylidene group but with a different functional group attached to the benzene ring.
Uniqueness: (1-Cyclohexylideneethyl)benzene is unique due to the presence of both the cyclohexylidene and ethyl groups attached to the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
55983-32-9 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
1-cyclohexylideneethylbenzene |
InChI |
InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Clave InChI |
ZBJZEJCUSITMIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


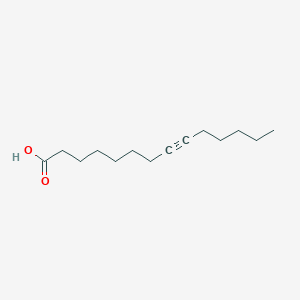
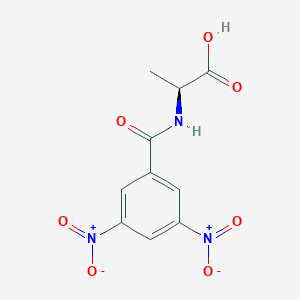
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
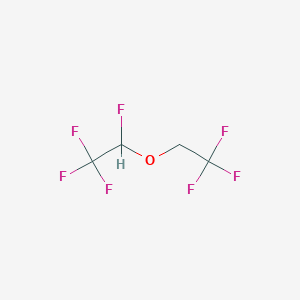
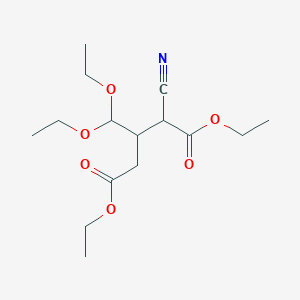
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
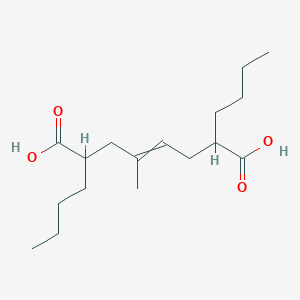
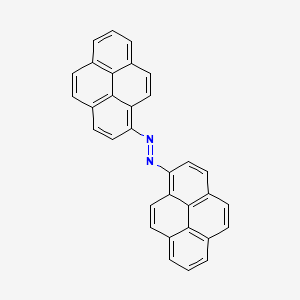
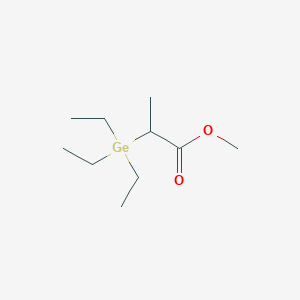

![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
